(4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime
Overview
Description
Molecular Structure Analysis
The structural behavior of oximes can be divided into four groups depending on which type of predominant oxime…oxime interactions they present in the solid-state .
Chemical Reactions of Oximes
Oximes can be converted into nitriles, nitro compounds, nitrones, amines, amides and they can also be exploited in the synthesis of azaheterocycles . They can also be obtained from reaction of nitrites such as isoamyl nitrite with compounds containing an acidic hydrogen atom .
Scientific Research Applications
Beckmann Rearrangement and Lactam Formation
The oximes of 1,5,6,7-tetrahydro-4H-indol-4-ones have been studied for their transformation into lactams through the Beckmann rearrangement. This rearrangement involves alkyl migration and formation of lactams when treated with polyphosphoric acid. The reactions of these compounds have been compared to their behavior against corresponding tetrahydro-4H-indazol-4-ones, providing insights into the reactivity and transformation pathways of these compounds (Bardakos & Sucrow, 1978).
Tautomerism Studies
Extensive computational studies have been conducted on various tautomeric forms of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. These studies utilize different computational methods to establish the most stable tautomer and compare the results with experimental data. Such research is crucial for understanding the chemical behavior and stability of these compounds (Pérez Medina, López, & Claramunt, 2006).
Structural Characterization
Multinuclear magnetic resonance spectroscopy has been employed to characterize 1(2),5,6,7-tetrahydro-4H-indazol-4-one derivatives and establish the most stable tautomer in each case. The crystal structure of these compounds has been determined, presenting insights into the bonding and configuration, which are crucial for the understanding and application of these compounds in further chemical synthesis (Claramunt et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(NZ)-N-(1,5,6,7-tetrahydroindazol-4-ylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-10-7-3-1-2-6-5(7)4-8-9-6/h4,11H,1-3H2,(H,8,9)/b10-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJCYDCGHWJARD-YFHOEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2)C(=NO)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=NN2)/C(=N\O)/C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.